Cas no 932967-22-1 (N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
- N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- N-Benzyl-2-[(4-butyl-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
- N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide
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- Inchi: 1S/C20H23N3O3S2/c1-2-3-13-23-17-11-7-8-12-18(17)28(25,26)22-20(23)27-15-19(24)21-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,21,24)
- InChI Key: VGESNGHCOKOPTO-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2N(C(=N1)SCC(NCC1C=CC=CC=1)=O)CCCC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 654
- XLogP3: 3.6
- Topological Polar Surface Area: 113
N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-3514-5μmol |
N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
932967-22-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-3514-4mg |
N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
932967-22-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-3514-5mg |
N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
932967-22-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-3514-2mg |
N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
932967-22-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-3514-2μmol |
N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
932967-22-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6548-3514-10μmol |
N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
932967-22-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-3514-1mg |
N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
932967-22-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6548-3514-10mg |
N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
932967-22-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-3514-50mg |
N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
932967-22-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6548-3514-75mg |
N-benzyl-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
932967-22-1 | 75mg |
$208.0 | 2023-09-08 |
N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Related Literature
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
Additional information on N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide
Introduction to N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide (CAS No. 932967-22-1)
N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 932967-22-1, belongs to a class of molecules known for their potential therapeutic applications. The intricate structure of this compound, featuring a N-benzyl group and a complex heterocyclic system, makes it a subject of intense research interest.
The molecular framework of N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of a 4-butyl-1,1-dioxo moiety and a benzothiadiazin ring system suggests potential interactions with biological targets, making it a valuable candidate for drug discovery and development. These structural features are not only fascinating from a chemical perspective but also hold promise for their role in modulating biological pathways.
In recent years, there has been growing interest in the development of novel sulfanylacetamide derivatives due to their demonstrated efficacy in various pharmacological contexts. The sulfanyl group in N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide is particularly noteworthy, as it is known to enhance the bioavailability and binding affinity of molecules when incorporated into drug candidates. This has led to extensive research into optimizing the sulfanylacetamide scaffold for improved pharmacological outcomes.
The synthesis of N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the benzothiadiazin core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the sulfanylacetamide moiety and other substituents such as the N-benzyl group and the 4-butyl side chain. Each step in the synthesis must be carefully monitored to ensure high yield and purity of the final product.
The chemical properties of N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide have been thoroughly investigated to understand its behavior in various solvents and under different conditions. Studies have shown that this compound exhibits good solubility in polar organic solvents due to the presence of multiple polar functional groups. Additionally, its stability under standard storage conditions makes it suitable for long-term research applications.
In the realm of pharmaceutical research, N-benzyl-2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-ylsulfanylacetamide has been explored for its potential therapeutic effects. Preliminary studies suggest that this compound may interact with specific biological targets involved in inflammatory processes and metabolic disorders. The benzothiadiazin ring system is particularly interesting as it has been shown to modulate enzyme activity and receptor binding in various disease models. These findings have prompted further investigation into the pharmacological profile of this compound.
The use of computational methods has also played a crucial role in understanding the behavior of N-benzyl-2-(4-butyl-1,1-dioxo-4H-lambda6sulfanylacetamide (CAS No. 932967). Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the molecular level. These simulations provide valuable insights into binding affinities and potential side effects before experimental validation is conducted. This approach has significantly accelerated the drug discovery process by allowing researchers to screen numerous compounds virtually before synthesizing them in the lab.
Efforts are ongoing to optimize synthetic routes for N-benzyl-sulfanylacetamide derivatives like N-benzyl-sulfanylacetamide (CAS No.. The goal is to develop more efficient and cost-effective methods that minimize waste and maximize yield. Green chemistry principles are being increasingly adopted in these efforts to ensure sustainability throughout the synthesis process. This includes using renewable feedstocks and developing processes that reduce hazardous byproducts.
The potential applications of N-benzylsulfanylamide (CAS No.) extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Its unique chemical properties make it suitable for developing novel polymers with enhanced stability or functionality. Additionally,it could be used as an intermediate in synthesizing other specialized compounds with tailored properties for industrial use.
In conclusion,N-Benzoyl-sulfanylamide (CAS No.) represents an exciting area of research with significant potential across multiple disciplines。 Its complex structure,functional groups,and promising pharmacological properties make it a valuable asset for scientists working on next-generation therapeutics。 As research continues,we can expect further breakthroughs that will expand our understanding of this remarkable compound’s capabilities。
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